CID 78067526

Description

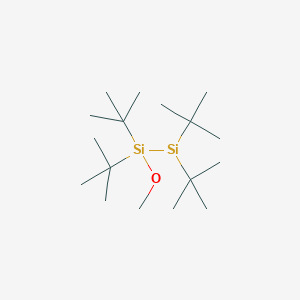

Based on Figure 1 in , its chemical structure is depicted alongside gas chromatography-mass spectrometry (GC-MS) chromatograms, vacuum distillation fractions, and mass spectral data . The compound’s presence in multiple distillation fractions implies varying volatility or polarity, which may correlate with functional group modifications or isomerism. However, exact structural confirmation, synthesis routes, and biological activity remain unreported in the provided evidence.

Properties

Molecular Formula |

C17H39OSi2 |

|---|---|

Molecular Weight |

315.7 g/mol |

InChI |

InChI=1S/C17H39OSi2/c1-14(2,3)19(15(4,5)6)20(18-13,16(7,8)9)17(10,11)12/h1-13H3 |

InChI Key |

TWXNJFVRECBFIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C(C)(C)C)[Si](C(C)(C)C)(C(C)(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound with Chemical Abstracts Service number 78067526 involves several synthetic routes. One common method includes the dissolution of organic amine in a solvent, followed by the addition of dianhydride. The mixture is then stirred, dissolved, and allowed to react . This process is crucial for ensuring the correct formation of the compound’s structure.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of high-purity reagents and precise temperature control is essential to achieve the desired yield and purity. The industrial methods are designed to be efficient and cost-effective, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

The compound with Chemical Abstracts Service number 78067526 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen atoms to the compound, often resulting in the formation of oxides.

Reduction: In this reaction, the compound gains electrons, leading to a decrease in oxidation state.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction can lead to the formation of reduced derivatives. Substitution reactions often result in the formation of new compounds with different functional groups.

Scientific Research Applications

The compound with Chemical Abstracts Service number 78067526 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 78067526 involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may act as an agonist or antagonist at certain receptors, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : this compound’s volatility (per GC-MS data in ) suggests a lower molecular weight compared to brominated analogs like CID 7312-10-9 (257.10 g/mol) .

- Lipophilicity : Structural analogs with aromatic rings (e.g., benzothiophene in CID 7312-10-9) exhibit high logP values (>2.8), correlating with membrane permeability and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.